1-Ethynyl-2-(3-methoxypropoxy)-4-methylbenzene
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Overview
Description
1-Ethynyl-2-(3-methoxypropoxy)-4-methylbenzene is an organic compound that belongs to the class of aromatic acetylenes This compound is characterized by the presence of an ethynyl group, a methoxypropoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2-(3-methoxypropoxy)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, propargyl bromide, and 3-methoxypropyl bromide.
Etherification: 4-Methylphenol is reacted with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to form 4-methyl-2-(3-methoxypropoxy)phenol.
Alkylation: The resulting product is then subjected to alkylation with propargyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-(3-methoxypropoxy)-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-Ethynyl-2-(3-methoxypropoxy)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-(3-methoxypropoxy)-4-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in cycloaddition reactions, while the methoxypropoxy group can enhance solubility and bioavailability. The methyl group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
- 1-Ethynyl-4-methoxy-2-methylbenzene
- 1-Ethynyl-3-(3-methoxyphenoxy)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Comparison: 1-Ethynyl-2-(3-methoxypropoxy)-4-methylbenzene is unique due to the presence of the methoxypropoxy group, which can impart different physical and chemical properties compared to similar compounds. This group can enhance solubility and provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-ethynyl-2-(3-methoxypropoxy)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-12-7-6-11(2)10-13(12)15-9-5-8-14-3/h1,6-7,10H,5,8-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVKLLLLXDLYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)OCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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